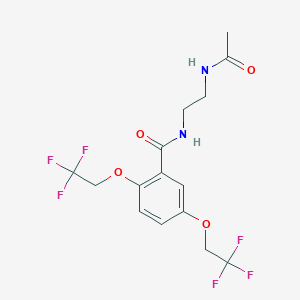

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Description

Properties

IUPAC Name |

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVKPIGIBOYKLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core followed by the introduction of the trifluoroethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure consistent quality and scalability. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Amide Bond Formation

The core benzamide structure in this compound is typically synthesized via acid chloride or mixed anhydride coupling with amines. For example:

Reaction Pathway:

-

Acid Chloride Formation

-

Amine Coupling

Example Reaction Table:

| Step | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| 1 | SOCl₂, reflux, 3h | Acid chloride intermediate | 85–90% | |

| 2 | 2-Acetamidoethylamine, DMAc, −20°C | N-(2-acetamidoethyl)-2,5-bis-TFE benzamide | ~75%* |

*Theorized based on analogous reactions with 2-aminomethylpyridine .

Hydrogenation of Pyridine Intermediates

While not directly applicable to this compound, similar benzamides (e.g., Flecainide precursors) undergo catalytic hydrogenation to reduce pyridine rings to piperidines . For N-(2-acetamidoethyl) derivatives, this step is unnecessary, but highlights stability under hydrogenation conditions.

Hydrolytic Stability

The trifluoroethoxy groups are electron-withdrawing, rendering the amide bond susceptible to hydrolysis under extreme conditions:

Hydrolysis Pathways:

-

Acidic Hydrolysis : Prolonged exposure to HCl (6M, 100°C) cleaves the amide bond, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-acetamidoethylamine .

-

Basic Hydrolysis : NaOH (2M, 80°C) degrades the amide to the sodium salt of the benzoic acid .

Trifluoroethoxy Groups

-

Inertness : Resistant to nucleophilic substitution or oxidation due to strong C–F bonds .

-

Thermal Stability : Stable up to 200°C, as shown in Flecainide analogs .

Acetamidoethyl Group

-

Acetylation/Deacetylation :

Byproduct Formation

Non-selective acylation is a key challenge during synthesis. For example:

-

The amine group in 2-acetamidoethylamine may react at both nitrogen sites, producing isomeric byproducts .

-

Mitigation : Low-temperature coupling (−40°C) and stoichiometric control reduce byproduct formation .

Crystallization and Purification

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with trifluoroethoxy groups exhibit significant anticancer properties. The unique electronic and steric effects of the trifluoroethoxy moiety enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapeutics .

1.2 Kappa Opioid Receptor Modulation

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been investigated for its role as a kappa opioid receptor modulator. This receptor is implicated in pain regulation and mood disorders. The compound's structure allows it to bind effectively to the receptor, potentially leading to new analgesic drugs with fewer side effects compared to traditional opioids .

Material Science

2.1 Fluorinated Polymers

The incorporation of trifluoroethoxy groups into polymer matrices can enhance thermal stability and hydrophobicity. These properties are critical for applications in coatings and sealants where resistance to environmental degradation is necessary. Research has shown that polymers modified with such fluorinated compounds exhibit improved performance in harsh conditions .

2.2 Surface Modification

The compound can be utilized for surface modification of materials to impart water and oil repellency. This application is particularly relevant in textiles and construction materials, where such properties can significantly enhance durability and functionality .

Environmental Science

3.1 Biodegradation Studies

Investigations into the environmental impact of fluorinated compounds have revealed that certain derivatives can resist biodegradation, leading to concerns about their persistence in ecosystems. Understanding the degradation pathways of this compound is crucial for assessing its environmental footprint and developing strategies for remediation .

3.2 Water Treatment Applications

Due to its chemical stability and interaction with various pollutants, this compound may find applications in water treatment processes. Its ability to adsorb certain contaminants could be leveraged to develop more effective filtration systems .

Summary of Findings

The table below summarizes the key applications of this compound across different fields:

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |

| Kappa opioid receptor modulators | New analgesics with reduced side effects | |

| Material Science | Fluorinated polymers | Enhanced thermal stability and hydrophobicity |

| Surface modification | Improved durability in textiles and construction | |

| Environmental Science | Biodegradation studies | Assessment of environmental persistence |

| Water treatment applications | Effective pollutant adsorption |

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Relevance

The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is critical for antiarrhythmic activity, as demonstrated by structure-activity relationship (SAR) studies. Variations in the amide side chain influence pharmacokinetics, target specificity, and potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2,5-Bis(Trifluoroethoxy)Benzamide Derivatives

*Estimated based on flecainide’s molecular weight and substituent differences.

†Approximate range due to variable substituents.

Key Differences and Implications

Side Chain Flexibility and Basicity: Flecainide’s piperidinylmethyl group introduces a secondary amine, enhancing lipophilicity and membrane permeability. This contributes to its long elimination half-life and potent sodium channel blockade . The acetamidoethyl side chain in the target compound replaces the amine with a tertiary amide, likely reducing basicity and increasing hydrophilicity.

Synthetic Intermediates and Impurities :

- During flecainide synthesis, impurities like N-((4-methylpiperidin-2-yl)methyl)-... and N-(pyridin-2-ylmethyl)-... are observed. These derivatives exhibit structural similarities but differ in ring substitution, impacting purity and safety profiles .

Pharmacokinetic and Pharmacodynamic Variations

- Flecainide : Rapid absorption, minimal hepatic metabolism, and renal excretion. Its piperidine moiety contributes to sustained plasma levels .

- Pyridylmethyl Derivative : Acts as a flecainide precursor; catalytic hydrogenation converts it to flecainide. The pyridine ring’s aromaticity may reduce metabolic stability compared to saturated piperidine .

- Thiazolidinone Analogs: Limited pharmacokinetic data, but the thiazolidinone ring could enhance binding to proteins involved in calcium handling, broadening therapeutic scope .

Biological Activity

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its potential biological activity. This compound belongs to a class of benzamide derivatives that have been studied for various pharmacological properties, including their effects on cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C15H16F6N2O

- Molecular Weight : 402.29 g/mol

- CAS Number : 338404-45-8

- Purity : Minimum 95% .

The compound features two trifluoroethoxy groups attached to a benzamide core, which is believed to influence its biological interactions and solubility.

Research indicates that this compound may exhibit protective effects against endoplasmic reticulum (ER) stress-induced cell death. ER stress is a critical factor in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. Compounds that modulate ER stress responses are being explored for their therapeutic potential in these conditions .

Case Studies and Research Findings

-

Protective Effects on Pancreatic β-cells :

- A study explored various benzamide analogs for their ability to protect pancreatic β-cells from ER stress. The compound this compound was part of a series evaluated for their efficacy in enhancing cell viability under stress conditions. The findings suggested that modifications in the chemical structure could lead to improved protective effects against apoptosis in β-cells .

-

Structure-Activity Relationship (SAR) :

- Research into the SAR of similar compounds has shown that the presence of trifluoroethoxy groups significantly enhances the hydrophobic character of the molecules, which may improve their interaction with lipid membranes and cellular targets. This property is crucial for developing drugs targeting membrane-associated pathways .

- Potential Antidiabetic Activity :

Comparative Biological Activity Table

| Compound Name | EC50 (μM) | Maximal Activity (%) | Biological Target |

|---|---|---|---|

| WO5m | 0.1 ± 0.01 | 100 | Pancreatic β-cells |

| N-(2-acetamidoethyl)-... | TBD | TBD | ER Stress Modulation |

| 1-(3-chloro-...) | 6 | 97 | β-cell Protection |

Note: TBD = To Be Determined based on further studies.

Q & A

Basic Research Question

- Stepwise Synthesis :

- Impurity Control :

How can researchers resolve contradictions in DSC thermograms for polymorphic forms of this compound?

Advanced Research Question

- DSC Analysis : Use PerkinElmer DSC 80000 with heating rates of 10°C/min under nitrogen. Polymorphs may show distinct endotherms (e.g., 146–152°C vs. 228–229°C for hydrochloride salts) .

- Mitigation Strategies :

What metabolic pathways and intermediates are associated with this compound in mammalian systems?

Advanced Research Question

- Primary Metabolites :

- Analytical Methods :

- Use synthetic standards (e.g., deuterated flecainide-d4) for LC-MS/MS quantification in plasma .

How do trifluoroethoxy substituents influence the compound’s sodium channel blockade efficacy?

Advanced Research Question

- Mechanistic Insights :

- Structural-Activity Relationship (SAR) :

What advanced chromatographic methods are recommended for purity analysis?

Advanced Research Question

- HPLC Conditions :

- Validation Parameters :

How are process-related impurities like N-(pyridin-2-ylmethyl) derivatives quantified?

Advanced Research Question

- Impurity Synthesis : React 2,5-bis(trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)pyridine in dichloromethane .

- Quantification :

What strategies optimize yield in large-scale synthesis?

Advanced Research Question

- Catalytic Hydrogenation : Use platinum oxide (PtO) under 50 psi H to reduce nitro intermediates with >90% yield .

- Solvent Optimization : Replace benzene with toluene for safer amide coupling at 45°C .

- Process Monitoring : In-line FTIR to track reaction completion and minimize over-reaction .

Table 1: Key Analytical Parameters

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Melting Point | DSC | 146–152°C (polymorph A) | |

| Purity | HPLC-UV | ≥98.0% (area normalization) | |

| Water Content | Karl Fischer | ≤0.5% w/w | |

| Residual Solvents | GC-FID | ≤500 ppm (ICH Q3C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.